![molecular formula C15H21N3O2 B12450082 N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide](/img/structure/B12450082.png)
N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate acylating agent under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which is then further reacted to yield the final product. Common solvents used in this synthesis include ethanol, methanol, or dichloromethane, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydrazines. Substitution reactions can lead to a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It can be used in studies involving enzyme inhibition, protein binding, or cellular assays.
Agriculture: The compound may serve as a precursor for the synthesis of agrochemicals, such as herbicides or pesticides.
Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE include other hydrazine derivatives, such as:
- N-(4-METHOXYPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE
- N-(3,4-DICHLOROPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE
- N-(3,4-DIMETHYLPHENYL)-3-[N’-(ETHYLIDENE)HYDRAZINECARBONYL]PROPANAMIDE
Uniqueness
The uniqueness of N-(3,4-DIMETHYLPHENYL)-3-[N’-(PROPAN-2-YLIDENE)HYDRAZINECARBONYL]PROPANAMIDE lies in its specific structural features, such as the presence of the 3,4-dimethylphenyl group and the propan-2-ylidene hydrazinecarbonyl moiety. These features confer distinct chemical and biological properties, making the compound valuable for targeted research and applications.
Eigenschaften
Molekularformel |
C15H21N3O2 |
|---|---|
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-N'-(propan-2-ylideneamino)butanediamide |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)17-18-15(20)8-7-14(19)16-13-6-5-11(3)12(4)9-13/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,18,20) |
InChI-Schlüssel |
AEHOVPDYBQRDBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


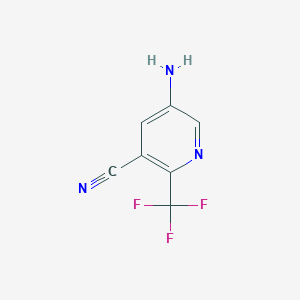
![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)
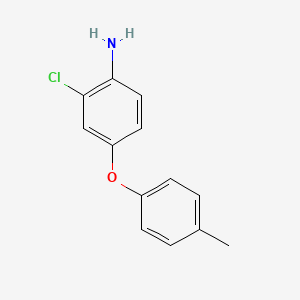
![5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12450017.png)
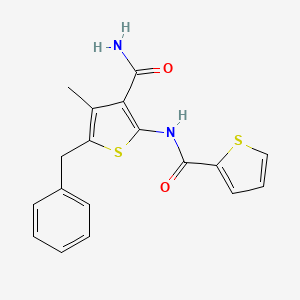
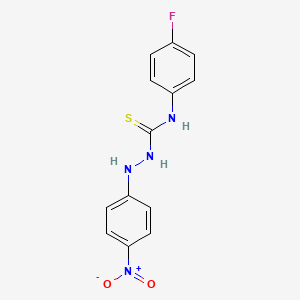
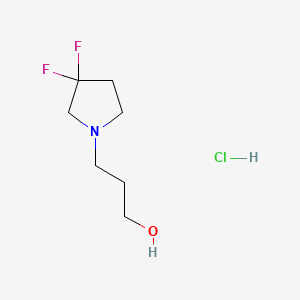
![2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
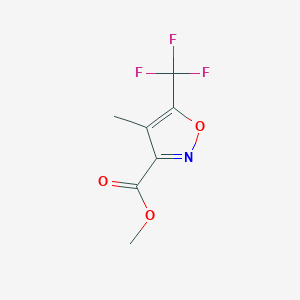
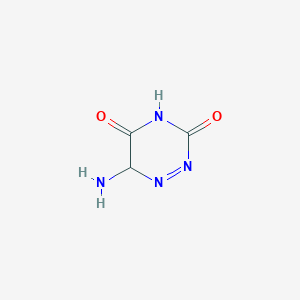
![4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12450072.png)
![2-[2,5-Dimethyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol](/img/structure/B12450078.png)
![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12450084.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B12450090.png)
